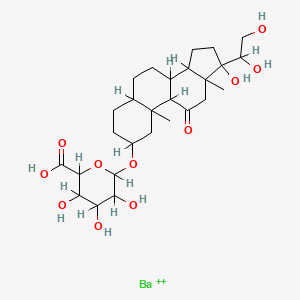

20beta-Cortolone-3-glucuronide

Descripción

Propiedades

Número CAS |

95826-45-2 |

|---|---|

Fórmula molecular |

C27H42BaO11+2 |

Peso molecular |

679.9 g/mol |

Nombre IUPAC |

barium(2+);6-[[17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O11.Ba/c1-25-9-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)5-3-12(25)4-6-14-15-7-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25;/h12-15,17-22,24,28,30-33,36H,3-11H2,1-2H3,(H,34,35);/q;+2 |

Clave InChI |

JFZNUBRLDQSHKU-UHFFFAOYSA-N |

SMILES |

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |

SMILES canónico |

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |

Sinónimos |

20 alpha-cortolone-3-glucuronide 20 beta-cortolone-3-glucuronide cortolone-3-glucuronide |

Origen del producto |

United States |

Biochemical Pathways of Formation and Metabolism

Precursor Steroids and Metabolic Intermediates

The metabolic fate of cortisol and cortisone (B1669442) is a complex network of reactions primarily occurring in the liver. These pathways involve reductive and oxidative processes that modify the steroid nucleus, leading to a variety of metabolites, including the cortolones.

Cortisol, the primary stress hormone, and its inactive form, cortisone, are interconverted by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). The metabolism of these glucocorticoids is initiated by the reduction of the A-ring, a critical step catalyzed by 5α-reductase and 5β-reductase. The activity of 5β-reductase (AKR1D1) is particularly significant as it leads to the formation of 5β-reduced metabolites, which are the direct precursors to the cortolone (B145581) isomers. This enzyme stereospecifically adds a hydrogen atom to the C5 position of the steroid's A-ring, resulting in a "bent" conformation of the steroid nucleus. Following this reduction, the 3-keto group is then reduced by 3α-hydroxysteroid dehydrogenases to a 3α-hydroxyl group, forming tetrahydrocortisol (B1682764) (THF) from cortisol and tetrahydrocortisone (B135524) (THE) from cortisone.

The formation of cortolone isomers, specifically α-cortolone and β-cortolone, occurs from the tetrahydro-metabolites of cortisone. The key enzymatic reaction is the reduction of the C-20 ketone group of tetrahydrocortisone. This reduction is catalyzed by 20-hydroxysteroid dehydrogenases (20-HSDs), which can produce either the 20α- or 20β-hydroxy metabolite. The formation of β-cortolone (also known as 20β-cortolone) is the result of the action of a 20β-hydroxysteroid dehydrogenase on tetrahydrocortisone. This enzymatic step is crucial as it introduces the hydroxyl group at the C-20 position with a specific stereochemistry that defines the β-isomer.

The metabolic reduction of cortisol can similarly lead to the formation of cortol (B45002) and β-cortol. nih.gov The addition of six hydrogen atoms to cortisone in the correct locations and configurations can result in the formation of either 3α,17,20α,21-tetrahydroxy-5β-pregnan-11-one (cortolone) or 3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one (β-cortolone). nih.gov

Enzymatic Glucuronidation

The final step in the formation of 20beta-Cortolone-3-glucuronide is enzymatic glucuronidation. This is a major pathway for the detoxification and elimination of a wide variety of endogenous and exogenous compounds, including steroids. unipd.it This process significantly increases the water solubility of the steroid metabolite, facilitating its excretion in urine and bile.

The glucuronidation of steroids is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues. The UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most important for steroid metabolism.

While specific research on the glucuronidation of 20β-cortolone is limited, studies on the glucuronidation of other 3α-hydroxysteroids provide valuable insights. UGT2B7 has been shown to have high activity towards steroids containing a 3α-hydroxy substituent. nih.gov Furthermore, UGTs of the 2B subfamily, such as UGT2B15 and UGT2B17, are known to be mainly responsible for the metabolism of steroids. nih.gov It is therefore highly probable that one or more isoforms from the UGT2B family are involved in the glucuronidation of 20β-cortolone at the 3-position. The table below summarizes the major UGT isoforms involved in the glucuronidation of various steroids, which can be extrapolated to suggest potential candidates for 20β-cortolone glucuronidation.

| UGT Isoform | Substrate(s) | Reference |

| UGT2B7 | 3α-hydroxysteroids, Androgens, Pregnanes | nih.gov |

| UGT2B15 | Steroids | nih.gov |

| UGT2B17 | Steroids | nih.gov |

| UGT1A1 | Bilirubin, Steroids | researchgate.net |

| UGT1A3 | Steroids | researchgate.net |

| UGT1A4 | Steroids | researchgate.net |

| UGT1A9 | Steroids | researchgate.net |

The process of glucuronidation requires a high-energy activated form of glucuronic acid, which is uridine (B1682114) diphosphoglucuronic acid (UDPGA or UDP-glucuronic acid). UDPGA serves as the glycosyl donor in the reaction catalyzed by UGTs. nih.govunipd.it The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic acceptor group on the substrate molecule. In the case of 20β-cortolone, the acceptor is the hydroxyl group at the 3-position of the steroid nucleus. This conjugation results in the formation of a β-D-glucuronide linkage.

The glucuronidation of steroids by UGT enzymes is often a highly stereospecific process. The enzymes can differentiate between different stereoisomers of a substrate and may preferentially glucuronidate one isomer over another. For steroids with a 3α-hydroxyl group, such as the tetrahydro-metabolites of cortisol and cortisone, glucuronidation typically occurs at this position.

Research on various hydroxysteroids has demonstrated a high degree of stereo- and regioselectivity in their glucuronidation. nih.gov For instance, UGT2B7 exhibits a strong preference for 3α-hydroxy substituents on both androgen and pregnane (B1235032) skeletons. nih.gov While direct studies on 20β-cortolone are scarce, the established preference of UGTs for the 3α-hydroxyl group in other 5β-reduced steroids strongly suggests that the glucuronidation of 20β-cortolone is also highly specific to this position. The stereochemistry of the rest of the molecule, including the β-configuration at the C-20 position, likely influences the binding affinity and catalytic efficiency of the specific UGT isoform involved.

Phase I and Phase II Metabolic Interactions

The biotransformation of corticosteroids into excretable forms is a critical physiological process, primarily occurring in the liver. This process involves Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where the modified steroid is conjugated with a water-soluble molecule to facilitate its elimination. The formation of 20β-Cortolone-3-glucuronide is a classic example of this two-phase metabolic paradigm. The pathway originates from cortisone, the inactive metabolite of cortisol, and proceeds through a series of reduction reactions (Phase I) before culminating in a conjugation reaction with glucuronic acid (Phase II) nih.gov. These enzymatic transformations not only decrease the biological activity of the parent hormone but also significantly increase its water solubility, which is essential for urinary excretion nih.gov.

The principal steps in this pathway include the reduction of the A-ring of the steroid nucleus, followed by the reduction of a ketone group at carbon 20 (C-20), and finally, glucuronidation at the C-3 position.

A-Ring Reduction (5β-Reduction) in Pregnane Metabolism

The initial and rate-limiting step in the catabolism of cortisone to its tetrahydro metabolites is the irreversible reduction of the A-ring. This process begins with the reduction of the double bond between carbons 4 and 5 (Δ4), a reaction catalyzed by the enzyme Δ4-3-oxosteroid 5β-reductase (also known as AKR1D1) nih.govnih.govwikipedia.org. This enzyme stereospecifically adds a hydrogen atom to the β-face of the C-5 position nih.gov.

This 5β-reduction converts the planar structure of the A/B ring junction found in cortisone into a non-planar, bent A/B cis-configuration nih.govacs.org. This structural alteration is fundamental, as it renders the steroid hormonally inactive nih.gov. The product of this reaction is 17,21-dihydroxy-5β-pregnane-3,11,20-trione, commonly known as 5β-dihydrocortisone wikipedia.org. Following this, the 3-keto group is reduced by a 3α-hydroxysteroid dehydrogenase to a 3α-hydroxyl group, yielding 5β-tetrahydrocortisone. This A-ring reduction is a crucial prerequisite for subsequent metabolic steps.

Table 1: Key Enzymes in the Formation of 20β-Cortolone

| Enzyme | Abbreviation | Metabolic Step | Function |

|---|---|---|---|

| Δ4-3-oxosteroid 5β-reductase | AKR1D1 | A-Ring Reduction | Catalyzes the reduction of the C4-C5 double bond in cortisone, forming 5β-dihydrocortisone. |

| 3α-hydroxysteroid dehydrogenase | 3α-HSD | A-Ring Reduction | Reduces the 3-keto group of 5β-dihydrocortisone to a 3α-hydroxyl group. |

| 20β-hydroxysteroid dehydrogenase | 20β-HSD | 20β-Hydroxylation | Reduces the C-20 ketone of 5β-tetrahydrocortisone to a 20β-hydroxyl group, forming 20β-Cortolone. |

20β-Hydroxylation in Steroid Catabolism

After the A-ring is fully reduced to form 5β-tetrahydrocortisone, the subsequent major metabolic transformation occurs at the C-20 ketone group. This reaction is catalyzed by a family of enzymes known as hydroxysteroid dehydrogenases (HSDs) wikipedia.orgoup.com. Specifically, the formation of 20β-Cortolone is mediated by a 20β-hydroxysteroid dehydrogenase (20β-HSD) wikipedia.orgnih.govplos.org.

This enzyme facilitates the reduction of the C-20 carbonyl group to a hydroxyl group with a β-orientation. The resulting molecule is 3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one, which is named 20β-Cortolone or β-cortolone nih.gov. This hydroxylation step is a key part of the glucocorticoid catabolism pathway, contributing to the inactivation of cortisol and its metabolites, thereby preparing them for excretion nih.govplos.org. The final step in the pathway is the Phase II conjugation of 20β-Cortolone with glucuronic acid at the 3α-hydroxyl position, yielding the highly water-soluble end product, 20β-Cortolone-3-glucuronide.

Table 2: Metabolic Pathway from Cortisone to 20β-Cortolone-3-glucuronide

| Step | Precursor Compound | Enzyme | Product Compound |

|---|---|---|---|

| 1 | Cortisone | Δ4-3-oxosteroid 5β-reductase (AKR1D1) | 5β-Dihydrocortisone |

| 2 | 5β-Dihydrocortisone | 3α-hydroxysteroid dehydrogenase | 5β-Tetrahydrocortisone |

| 3 | 5β-Tetrahydrocortisone | 20β-hydroxysteroid dehydrogenase | 20β-Cortolone |

Interconversion with 20alpha-Cortolone-3-glucuronide and Related Epimers

The reduction of the C-20 ketone on 5β-tetrahydrocortisone is not exclusively stereospecific towards the β-position. A parallel metabolic reaction can occur, catalyzed by a different enzyme, 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme produces the corresponding 20α-hydroxy epimer, known as 20α-Cortolone (or simply cortolone) nih.gov.

Both 20α-Cortolone and 20β-Cortolone are significant metabolites of cortisone nih.gov. The relative production of these two epimers depends on the expression and activity of the respective 20α- and 20β-hydroxysteroid dehydrogenases in the liver. Once formed, both cortolones are subsequently conjugated at the 3α-hydroxyl position to form their respective 3-glucuronide derivatives. The formation of these epimers represents a divergence in the metabolic pathway rather than a direct interconversion between 20α-Cortolone-3-glucuronide and 20β-Cortolone-3-glucuronide. The stereochemistry at C-20 is determined during the initial reduction of the ketone, and this configuration is maintained through the final glucuronidation step.

Table 3: List of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| 20β-Cortolone-3-glucuronide | β-Cortolone-3-glucuronide |

| Cortisol | Hydrocortisone |

| Cortisone | |

| 20β-Cortolone | β-Cortolone; 3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one |

| 20α-Cortolone | Cortolone; 3α,17,20α,21-tetrahydroxy-5β-pregnan-11-one |

| 20α-Cortolone-3-glucuronide | Cortolone-3-glucuronide |

| 5β-Dihydrocortisone | 17,21-dihydroxy-5β-pregnane-3,11,20-trione |

| 5β-Tetrahydrocortisone |

Role in Steroid Metabolome Research

Metabolomic Profiling Studies of Endogenous Steroids

Metabolomic profiling, which involves the comprehensive analysis of metabolites in a biological sample, has become a cornerstone of steroid research. The inclusion of 20beta-Cortolone-3-glucuronide in these profiles enhances the understanding of the complex network of steroid synthesis and catabolism.

Investigation of Physiological States and Metabolic Perturbations

The steroid metabolome is dynamic and responds to various physiological and pathological conditions. Analyzing changes in this compound levels helps to elucidate these responses.

The body's metabolic response to stressors and disease states is often reflected in the steroid profile. Research has shown that cortolone (B145581) glucuronide is a top metabolite associated with total body fat percentage and fat distribution nih.gov. It has been found in increased amounts in individuals with metabolic syndromes nih.gov. Furthermore, studies on primary aldosteronism have revealed a prevalent excess of glucocorticoids, with significantly increased excretion of total glucocorticoid metabolites, contributing to the associated metabolic risk nih.govjci.org. The analysis of the steroid metabolome, including this compound, in term and preterm infants has also been used to identify distinct metabolic signatures that may be associated with clinical phenotypes and disease severity mdpi.com.

| Physiological State/Condition | Observation Regarding Glucocorticoid Metabolites | Reference |

| Obesity | Cortolone glucuronide was the top metabolite linked with both total fat percentage and fat distribution. | nih.gov |

| Metabolic Syndrome | Cortolone glucuronide is found to be increased in individuals with metabolic syndromes. | nih.gov |

| Primary Aldosteronism | Patients exhibit significantly increased excretion of total glucocorticoid metabolites. | nih.govjci.org |

| Benign Adrenal Tumors (MACS) | Increased excretion of glucocorticoid metabolites is observed. | rug.nl |

| Preterm Infants | Higher excretion rates of glucocorticoids and their precursors are associated with severe cerebral hemorrhage in early preterm infants. | mdpi.com |

External factors, including diet and environment, can significantly influence steroid hormone metabolism. Studies in mice have demonstrated that diet can be a critical variable affecting corticosterone (B1669441) levels, a key stress hormone in rodents tdl.orgjohnshopkins.edu. Research on the effects of a high-fat diet in mice, for example, utilizes metabolomic profiling to understand the resulting alterations in various metabolic pathways researchgate.net. Although direct studies on this compound are not detailed in the provided results, the influence of diet on the broader steroid metabolome suggests that the excretion of cortisol metabolites would likely be affected. The shared family environment has also been shown to influence short-term eating patterns and consumption of certain food groups, which in turn can impact the metabolic profile nih.gov.

Comparative Biochemical Studies

Analysis in Animal Models of Steroid Metabolism

Animal models are indispensable tools in the field of endocrinology, providing critical insights into the biosynthesis, metabolism, and excretion of steroids that are often difficult to study directly in humans. The analysis of urinary steroid metabolites, in particular, offers a non-invasive window into the intricate workings of the adrenal and gonadal axes. While specific quantitative data for 20β-Cortolone-3-glucuronide across a wide range of species is not extensively documented in readily available literature, the principles of its formation and detection can be understood through broader studies of cortisol and corticosterone metabolism in various animal models.

Rodents, such as rats and mice, are primary models in metabolic research. These species are generally considered corticosterone-dominant, meaning corticosterone is their primary glucocorticoid, as opposed to cortisol in humans. mdpi.comresearchgate.net However, studies have shown that their adrenal glands are capable of producing cortisol, and thus its downstream metabolites. researchgate.net The investigation of steroid metabolism in these models typically involves the administration of a parent steroid, such as cortisol, and subsequent analysis of urine and feces to identify and quantify the resulting metabolites. This is often achieved through sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). endocrine-abstracts.org Through these methods, researchers can identify a wide array of conjugated metabolites, including glucuronides. For instance, studies on the glucuronidation of various steroids have been conducted using liver microsomes from rats, as well as bovine and porcine models, demonstrating the capability of these systems to produce glucuronide conjugates of corticosteroids. nih.gov

Non-human primates, due to their close physiological and genetic relationship to humans, serve as crucial models for understanding human steroid metabolism. Species such as the common marmoset, long-tailed macaque, and chimpanzee are cortisol-dominant, making them particularly relevant for studying the metabolism of cortisol and its derivatives. nih.gov Radiometabolism studies, where a radioactively labeled steroid is administered, have been employed to trace the metabolic fate of cortisol in these animals. nih.gov These studies have revealed that a significant proportion of cortisol metabolites are excreted in the urine as conjugates, with glucuronides being a major form. nih.gov While these studies often report on broader categories of metabolites, the presence of cortolone glucuronides is an expected finding, reflecting the metabolic pathways of cortisol reduction and subsequent conjugation.

The following table presents representative data on the urinary excretion of cortisol and its metabolites in a non-human primate model, illustrating the types of compounds typically analyzed in such studies. It is important to note that while specific quantification of the 20β isomer of Cortolone-3-glucuronide is not detailed, its presence is inferred from the detection of related cortisol metabolites.

| Steroid Metabolite | Excretion in Urine (% of Total Radioactivity) | Significance in Steroid Metabolism |

|---|---|---|

| Cortisol | Variable, higher in some species like the marmoset | Represents the unmetabolized parent hormone. |

| Cortisone (B1669442) | Present in varying amounts | Product of 11β-hydroxysteroid dehydrogenase activity. |

| Tetrahydrocortisol (B1682764) (THF) | Major metabolite | A-ring reduced metabolite of cortisol. |

| Allo-tetrahydrocortisol (allo-THF) | Major metabolite | 5α-reduced isomer of THF. |

| Tetrahydrocortisone (B135524) (THE) | Major metabolite | A-ring reduced metabolite of cortisone. |

| Cortols and Cortolones (Glucuronidated) | Significant proportion | Side-chain reduced metabolites, conjugated for excretion. |

Evolutionary Perspectives on Steroid Conjugation

The conjugation of steroids with glucuronic acid is a fundamental biochemical process with deep evolutionary roots. This mechanism, which increases the water solubility of lipophilic steroid hormones and facilitates their elimination from the body, is a conserved feature across vertebrates. wikipedia.org The evolution of this pathway is intrinsically linked to the evolution of the enzymes that catalyze the reaction, primarily the UDP-glucuronosyltransferases (UGTs), and the steroid receptors that mediate the biological effects of these hormones.

The origins of steroid signaling can be traced back to early chordates, with the emergence of receptors for adrenal and sex steroids marking a key event in vertebrate evolution. nih.gov The diversification of these receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), allowed for the precise regulation of a wide array of physiological processes, from metabolism and stress response to reproduction and immune function. nih.govoup.comnih.gov The evolution of these signaling pathways necessitated a parallel evolution of mechanisms to control the levels of active steroids, preventing overstimulation of receptors and ensuring proper physiological homeostasis.

Glucuronidation, catalyzed by UGT enzymes, serves as a primary mechanism for steroid inactivation and clearance. wikipedia.org The UGT enzyme superfamily is diverse and has undergone significant expansion and diversification throughout vertebrate evolution. This evolutionary trajectory has resulted in a suite of enzymes with varying substrate specificities, allowing for the efficient conjugation of a wide range of endogenous and exogenous compounds, including the myriad of steroid hormones and their metabolites.

The specificity of glucocorticoid receptors has also evolved, with differences observed in the transcriptional activation of GRs by various steroids across different vertebrate classes, including humans, birds, reptiles, and amphibians. biorxiv.org This co-evolution of receptor specificity and metabolic pathways underscores the importance of maintaining a tightly regulated steroid environment. The conjugation of cortisol metabolites like cortolone to form glucuronides is a critical component of this regulatory network.

The table below provides a simplified overview of the presence and diversification of key components of steroid metabolism and signaling across different vertebrate lineages, highlighting the ancient origins and conserved nature of these pathways.

| Vertebrate Lineage | Presence of Glucocorticoid Receptors | Presence of UDP-Glucuronosyltransferases (UGTs) | Primary Glucocorticoid |

|---|---|---|---|

| Jawless Fish (e.g., Lamprey) | Ancestral Corticoid Receptor | Present | Corticosterone |

| Cartilaginous Fish (e.g., Sharks) | Distinct GR and MR | Diversified | Corticosterone |

| Bony Fish (e.g., Teleosts) | Multiple GRs | Highly Diversified | Cortisol |

| Amphibians (e.g., Frogs) | Distinct GR and MR | Diversified | Corticosterone |

| Reptiles (e.g., Alligators) | Distinct GR and MR | Diversified | Corticosterone |

| Birds (e.g., Chickens) | Distinct GR and MR | Diversified | Corticosterone |

| Mammals (e.g., Humans, Rodents) | Distinct GR and MR | Highly Diversified | Cortisol (most mammals) or Corticosterone (rodents) |

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of steroid conjugates like 20β-Cortolone-3-glucuronide. The choice of technique is often dictated by the need to analyze the intact conjugate or the aglycone after cleavage of the glucuronide moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Conjugates

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive profiling of urinary steroids. However, due to the low volatility of steroid conjugates, direct analysis is not feasible. Therefore, a chemical derivatization step is essential to increase the volatility and thermal stability of the analytes. The analysis of 20β-Cortolone, the aglycone of 20β-Cortolone-3-glucuronide, by GC-MS typically involves a two-step derivatization process: methoximation followed by silylation. This dual derivatization protects the ketone and hydroxyl groups, respectively, rendering the molecule suitable for GC analysis.

The silylation of hydroxyl groups is commonly achieved using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For comprehensive steroid profiling, a mixture of MSTFA, ammonium (B1175870) iodide (NH4I), and ethanethiol (B150549) is often used to ensure the derivatization of even hindered hydroxyl groups, forming trimethylsilyl (B98337) (TMS) ethers. The mass spectra of these derivatives provide valuable structural information, aiding in the identification and quantification of various steroid metabolites.

Table 1: Illustrative GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | HP-ULTRA1 capillary column (17 m x 0.2 mm i.d., 0.11 µm film thickness) |

| Carrier Gas | Helium at a flow rate of 0.8 mL/min |

| Oven Temperature Program | Initial 150°C, ramp to 230°C at 20°C/min (hold 2 min), to 250°C at 2°C/min (hold 2 min), then to 310°C at 30°C/min (hold 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full scan (m/z 70–750) or Selected Ion Monitoring (SIM) |

| Derivatization | Methoximation followed by silylation with MSTFA/NH4I/DTE |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Conjugates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of intact steroid conjugates, including 20β-Cortolone-3-glucuronide. This technique circumvents the need for the often laborious and potentially incomplete derivatization and hydrolysis steps required for GC-MS. The direct analysis of the glucuronide provides more specific information about the metabolic pathways.

LC-MS/MS methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroid glucuronides in complex biological matrices like urine. The separation is typically achieved using reversed-phase liquid chromatography, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. For instance, a method for the simultaneous quantification of 15 urinary steroid hormone glucuronides has been developed and validated, demonstrating good linearity and recovery. nih.gov

Table 2: Representative LC-MS/MS Parameters for Steroid Glucuronide Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of steroid glucuronides |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ of 20β-Cortolone-3-glucuronide |

| Product Ion (Q3) | Specific fragment ion of the precursor |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Metabolomics

Ultra-Performance Liquid Chromatography (UPLC), coupled with high-resolution mass spectrometry (HRMS), offers significant advantages in metabolomics studies of steroids. The use of sub-2 µm particle columns in UPLC provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. In the context of steroid analysis, UPLC-MS allows for the comprehensive profiling of a wide range of metabolites, including both free steroids and their conjugates.

Non-targeted metabolomics approaches using UPLC-qTOF-MS (quadrupole time-of-flight mass spectrometry) enable the exploration of the urinary steroidal profile, detecting a vast number of metabolites, including various isomers of cortolone (B145581) glucuronides. uniroma1.it This is particularly valuable for discovering novel biomarkers and gaining a deeper understanding of the steroid metabolome in various physiological and disease states. One study successfully used a UPLC-MS/MS method for the direct quantification of several androgen glucuronides in serum, highlighting the speed and sensitivity of this technique.

Sample Preparation Strategies for Conjugated Steroids

The effective analysis of conjugated steroids like 20β-Cortolone-3-glucuronide is highly dependent on the sample preparation strategy. The choice of method is primarily determined by the analytical technique to be employed.

Enzymatic Deconjugation Using β-Glucuronidase

For analytical methods that target the aglycone, such as GC-MS, the enzymatic cleavage of the glucuronide bond is a critical step. This is typically achieved through hydrolysis using the enzyme β-glucuronidase. The efficiency of this enzymatic reaction is influenced by several factors, including the source of the enzyme, pH, temperature, and incubation time.

Different sources of β-glucuronidase, such as from Helix pomatia or recombinant sources, can exhibit varying efficiencies for different steroid glucuronides. Therefore, the optimization of hydrolysis conditions is crucial to ensure complete cleavage of the conjugate without degradation of the target analyte. For instance, a study on the hydrolysis of codeine and morphine glucuronides found that enzymes from Helix pomatia and Escherichia coli efficiently hydrolyzed morphine-3-glucuronide, but the hydrolysis of other glucuronides was less complete, underscoring the need for method optimization for specific compounds. uwa.edu.au A targeted LC-MS/MS method for urinary steroids involved enzymatic deconjugation before solid-phase extraction and quantification. nih.gov

Table 3: Key Considerations for Enzymatic Hydrolysis with β-Glucuronidase

| Parameter | Factors to Consider |

|---|---|

| Enzyme Source | Helix pomatia, E. coli, Abalone, Recombinant enzymes. Each source can have different optimal conditions and efficiencies. |

| pH | Typically optimized between 4.5 and 6.8, depending on the enzyme source. |

| Temperature | Incubation temperatures generally range from 37°C to 65°C. |

| Incubation Time | Can range from 30 minutes to several hours, depending on the desired completeness of the reaction. |

| Enzyme Concentration | Must be optimized to ensure complete hydrolysis without introducing significant matrix effects. |

Derivatization for Enhanced Volatility and Detection

Derivatization is a fundamental step in the sample preparation for the GC-MS analysis of steroids. It modifies the chemical structure of the analytes to increase their volatility and thermal stability, making them amenable to analysis in the gas phase. For ketosteroids like cortolone, a two-step derivatization is often employed.

The first step is methoximation, which protects the keto groups by converting them into methoximes. This prevents the formation of multiple derivatives during the subsequent silylation step. The second step is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. A common and effective silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). labmal.com The derivatization conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to achieve complete and reproducible derivatization. For instance, the use of catalysts like N-trimethylsilylimidazole (TSIM) can enhance the silylation of sterically hindered hydroxyl groups. nih.gov

Method Validation and Standardization in Academic Research

For academic research involving the quantification of 20beta-Cortolone-3-glucuronide, rigorous method validation is essential to ensure the reliability and reproducibility of the results. The validation process assesses various performance characteristics of the analytical method.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. For the analysis of steroid glucuronides using LC-MS/MS, excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. nih.govresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For the quantification of related steroid metabolites, acceptable precision is generally considered to be within a CV of 15%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ) are critical parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For cortisol metabolites, including cortolones, LODs in the range of 0.01 ng/mL and LOQs around 0.05 ng/mL have been reported for the parent compounds after hydrolysis. nih.gov For direct analysis of steroid glucuronides, LOQs can vary depending on the specific compound and the matrix, with reported values ranging from nanomolar to sub-nanomolar levels. nih.govresearchgate.net

| Parameter | Typical Acceptance Criteria | Reported Values for Similar Compounds |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.995 nih.gov |

| Intra-day Precision (%CV) | < 15% | 1.4 - 9.2% nih.gov |

| Inter-day Precision (%CV) | < 15% | 3.6 - 10.4% nih.gov |

| LOD | Signal-to-noise ratio > 3 | 0.01 ng/mL (for parent compound) nih.gov |

| LOQ | Signal-to-noise ratio > 10 | 0.05 ng/mL (for parent compound) nih.gov |

The use of an appropriate internal standard (IS) is fundamental for achieving accurate and precise quantification of this compound in biological samples. nih.govresearchgate.net The IS is a compound that is added to the sample in a known concentration before sample preparation. Its purpose is to compensate for any variability that may occur during the analytical process, including extraction losses, matrix effects, and instrumental drift.

The ideal internal standard for the quantification of this compound would be a stable isotope-labeled version of the analyte itself (e.g., deuterated or ¹³C-labeled this compound). isolife.nl These isotopically labeled standards have nearly identical chemical and physical properties to the analyte, meaning they will behave similarly during sample preparation and analysis. However, they can be distinguished by the mass spectrometer due to their difference in mass.

Chemical Synthesis and Derivatization for Academic Studies

Synthetic Routes for 20β-Cortolone-3-glucuronide and Analogues

The chemical synthesis of 20β-Cortolone-3-glucuronide and its analogues primarily involves the strategic coupling of the steroid aglycone with a protected glucuronic acid derivative, followed by deprotection. The key challenge lies in the stereoselective formation of the β-glucuronide linkage at the C-3 hydroxyl group of the cortolone (B145581) molecule.

Glycosidation Reactions (e.g., Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classical and widely employed method for the formation of glycosidic bonds, including the synthesis of steroid glucuronides. jst.go.jphmdb.ca This reaction typically involves the coupling of a glycosyl halide (e.g., acetobromoglucuronate) with an alcohol (the steroid) in the presence of a promoter, often a silver or mercury salt.

In the synthesis of cortolone and β-cortolone 3-glucuronides, the introduction of the glucuronyl residue at the C-3 position is a critical step. jst.go.jp The general approach involves the reaction of a suitably protected cortolone derivative with a protected glucuronic acid bromide. The protecting groups on the glucuronic acid moiety, typically acetyl groups, are crucial for influencing the stereochemical outcome of the reaction.

| Parameter | Description | References |

| Glycosyl Donor | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide | jst.go.jp |

| Aglycone | 20β-Cortolone with other hydroxyl groups protected | jst.go.jp |

| Promoter/Catalyst | Silver carbonate, silver oxide, or mercury(II) cyanide | jst.go.jphmdb.ca |

| Solvent | Anhydrous solvents such as benzene, toluene, or dichloromethane | jst.go.jp |

| Reaction Conditions | Typically anhydrous and inert conditions, with reaction times ranging from hours to days. | jst.go.jp |

| Deprotection | Removal of acetyl protecting groups from the glucuronic acid moiety and any protecting groups on the steroid, often achieved by basic hydrolysis (e.g., with sodium methoxide) followed by acidic workup. | jst.go.jp |

This table is interactive. Users can sort and filter the data.

Stereoselective Synthesis of Glucuronide Conjugates

Achieving the desired β-configuration of the glycosidic linkage is a critical aspect of the synthesis. The stereoselectivity of the Koenigs-Knorr reaction is often controlled by the nature of the protecting group at the C-2 position of the glycosyl donor. hmdb.ca When an acyl-type protecting group, such as an acetyl group, is present at C-2, it can participate in the reaction through a mechanism known as "neighboring group participation."

This participation leads to the formation of a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the steroid's hydroxyl group occurs from the side opposite to the bulky ring structure, resulting in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage, which in the case of glucuronic acid corresponds to the desired β-anomer. This inherent stereocontrol makes the Koenigs-Knorr reaction a powerful tool for the synthesis of β-glucuronides.

Preparation of Labeled Standards for Metabolic Tracing

Isotopically labeled standards are indispensable tools for metabolic tracing studies, allowing for the accurate quantification of metabolites in biological matrices by techniques such as mass spectrometry. The synthesis of labeled 20β-Cortolone-3-glucuronide typically involves the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the steroid or glucuronic acid moiety.

A common strategy for deuterium labeling of steroids involves catalytic H-D exchange reactions. For instance, cortisone (B1669442) can be labeled with deuterium at specific positions. A concise method for the preparation of [6,7-²H]cortisone has been described, which could serve as a precursor for the synthesis of the corresponding labeled cortolone and its glucuronide. nih.gov The synthesis of deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulfates for metabolic studies in humans has also been reported, providing further insights into labeling strategies for related steroid structures.

Alternatively, labeled glucuronic acid can be used in the glycosidation reaction. The general principle involves using a commercially available or synthetically prepared isotopically labeled glucuronic acid derivative as the glycosyl donor in the Koenigs-Knorr reaction. This approach allows for the introduction of the label specifically into the glucuronide portion of the molecule.

Derivatization for Spectroscopic Characterization and Reference Material Development

The development of well-characterized reference materials is essential for the validation of analytical methods. Chemical derivatization is often employed to enhance the volatility and thermal stability of steroid glucuronides for analysis by gas chromatography-mass spectrometry (GC-MS), or to improve ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).

For GC-MS analysis, a common derivatization procedure for steroid conjugates involves a two-step process. First, the intact glucuronide is often permethylated or per(trimethyl)silylated. Trimethylsilylation (TMS) is a widely used technique where active hydrogens on hydroxyl and carboxyl groups are replaced by TMS groups, increasing the volatility of the analyte. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. This derivatization targets both the hydroxyl groups of the steroid and the hydroxyl and carboxylic acid groups of the glucuronic acid moiety.

For LC-MS analysis, derivatization can be used to introduce a readily ionizable group to enhance sensitivity. However, for many steroid glucuronides, direct analysis without derivatization is possible using electrospray ionization (ESI) in negative ion mode, which effectively detects the carboxylate anion of the glucuronic acid.

The complete spectroscopic characterization of synthetic 20β-Cortolone-3-glucuronide is crucial for its confirmation as a reference standard. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and stereochemistry of the glycosidic linkage, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The synthesis and complete characterization of corticosteroids 21-glucuronides by ¹H and ¹³C NMR have been reported, providing a methodological framework for the characterization of related steroid conjugates like 20β-Cortolone-3-glucuronide. nih.govresearchgate.net

Mechanistic and Theoretical Considerations

Biophysical Role of Glucuronidation in Steroid Solubilization and Elimination

Glucuronidation is a critical biochemical pathway that significantly alters the biophysical properties of steroids, including the cortisol metabolite 20beta-cortolone. The primary role of this conjugation reaction is to increase the water solubility of lipophilic steroid molecules, thereby facilitating their excretion from the body. researchgate.netsigmaaldrich.com

The addition of a highly polar glucuronic acid group to the 20beta-cortolone molecule dramatically enhances its hydrophilicity. nih.gov This structural modification disrupts the molecule's ability to passively diffuse across biological membranes, a characteristic of its parent steroid. As a result, 20beta-Cortolone-3-glucuronide is more readily transported in aqueous environments such as the bloodstream and is efficiently filtered by the kidneys for urinary excretion. sigmaaldrich.com This process of converting a lipophilic compound into a water-soluble conjugate is a fundamental detoxification mechanism, preventing the accumulation of biologically active steroid metabolites. nih.gov

Table 1: Comparison of Biophysical Properties

| Property | 20beta-Cortolone (Parent Steroid) | This compound |

| Solubility | Low in water (lipophilic) | High in water (hydrophilic) |

| Membrane Permeability | High (passive diffusion) | Low (requires transporters) |

| Biological Activity | Potentially active | Generally considered inactive |

| Excretion | Slow, requires metabolism | Rapid, primarily renal |

Enzyme Kinetics and Substrate Specificity of UGTs for Steroid Conjugates

The enzymatic reaction responsible for the formation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com These enzymes are primarily located in the liver and facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid substrate. oup.com

While specific kinetic data for the glucuronidation of 20beta-cortolone are not extensively available, studies on related corticosteroids provide insights into the process. The UGT2B subfamily, particularly UGT2B7, has been identified as playing a significant role in the glucuronidation of various steroid metabolites. oup.com The kinetics of UGT-mediated reactions can often be described by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration. However, atypical kinetics, such as autoactivation, have been observed for the glucuronidation of some steroids. nih.gov

The substrate specificity of UGT enzymes is crucial in determining which steroid metabolites are conjugated. This specificity is influenced by the three-dimensional structure of both the steroid and the enzyme's active site. For corticosteroids, the presence and position of hydroxyl groups are key determinants for UGT-mediated conjugation. While direct studies on 20beta-cortolone are limited, research on other steroid hormones demonstrates that different UGT isoforms exhibit distinct substrate preferences. nih.gov

Structural-Activity Relationship Studies (SAR) in Steroid Conjugation Research

Structure-activity relationship (SAR) studies in the context of steroid conjugation aim to understand how the chemical structure of a steroid influences its interaction with UGT enzymes. For corticosteroids, several structural features are known to be important for their biological activity and subsequent metabolism. researchgate.net

Key structural elements of corticosteroids that influence their activity and are potential sites for conjugation include:

The 3-keto group and the 4,5-double bond in the A ring. researchgate.net

Hydroxyl groups at positions 11, 17, and 21. nih.gov

While specific SAR studies focusing on the glucuronidation of 20beta-cortolone are not widely documented, general principles of steroid chemistry suggest that the stereochemistry of the hydroxyl group at the C-20 position is a critical factor. The beta-configuration of this hydroxyl group in 20beta-cortolone will influence its orientation within the UGT active site, thereby affecting the efficiency and regioselectivity of the glucuronidation reaction. The addition of a glucuronic acid moiety at the 3-position indicates that the hydroxyl group at this position is accessible to the UGT enzyme. Further research is needed to elucidate the precise structural requirements for the optimal conjugation of cortolone (B145581) and its isomers.

Theoretical Frameworks for Glucuronide Transport and Cellular Disposition

Once formed, the highly polar and negatively charged this compound cannot freely pass through cellular membranes. nih.govcas.cz Its movement into and out of cells is therefore dependent on a network of active transport proteins. The disposition of steroid glucuronides is a multi-step process involving uptake and efflux transporters. frontiersin.org

The theoretical framework for glucuronide transport involves the following key players:

Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters, primarily located on the sinusoidal membrane of hepatocytes, which can mediate the uptake of steroid conjugates from the blood into the liver. nih.gov

Multidrug Resistance-Associated Proteins (MRPs): These are efflux transporters that play a crucial role in pumping glucuronide conjugates out of cells. MRP2 is typically involved in biliary excretion, while MRP3 and MRP4 can transport conjugates back into the bloodstream for renal elimination. frontiersin.orgnih.gov

The elimination of a steroid glucuronide like this compound is therefore a coordinated effort between the metabolic activity of UGT enzymes and the vectorial transport by OATPs and MRPs. nih.gov This interplay ensures the efficient removal of the steroid metabolite from the body, preventing its accumulation and potential for off-target effects. While specific transporters for this compound have not been definitively identified, it is highly probable that its cellular disposition follows this general pathway established for other steroid glucuronides. frontiersin.org

Emerging Research Avenues for 20beta Cortolone 3 Glucuronide

Investigation of Glucuronide Conjugate Bioactivity and Receptor Interactions (e.g., Toll-like Receptor 4 modulation)

For many years, the process of glucuronidation was considered solely a mechanism for detoxification and elimination of substances from the body. cas.cznih.gov This conjugation reaction increases the water solubility of compounds like steroids, facilitating their excretion. However, emerging evidence suggests that glucuronide metabolites themselves may not be inert and can possess their own biological activities, particularly in the realm of neuroinflammation. nih.gov

Recent research has demonstrated that certain glucuronide metabolites can activate the innate immune receptor Toll-like receptor 4 (TLR4). nih.gov TLR4 is a key component of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage to initiate inflammatory responses. nih.govmdpi.com Studies have shown that glucuronide metabolites of morphine and ethanol (B145695) can cause TLR4-dependent signaling. nih.gov

This line of inquiry has been extended to steroid hormones. In silico docking studies predict that several steroid glucuronides can interact with the MD-2 component of the TLR4 receptor complex. nih.gov While 20beta-Cortolone-3-glucuronide has not been specifically studied, related compounds provide a compelling basis for future investigation. For example, corticosterone-21-glucuronide, a metabolite of the primary glucocorticoid in rodents, has been identified in brain homogenates, indicating it can access the central nervous system and potentially exert direct effects. nih.gov Similarly, the estradiol (B170435) metabolites estradiol-3-glucuronide and estradiol-17-glucuronide, which are not believed to have activity at estrogen receptors, are also predicted to interact with the TLR4 complex. nih.gov These findings suggest a previously unrecognized role for steroid glucuronides in modulating immune responses, creating a strong rationale to investigate this compound for similar TLR4-modulating properties.

| Compound | Parent Steroid | Observed or Predicted Interaction | Potential Implication |

|---|---|---|---|

| Corticosterone-21-glucuronide | Corticosterone (B1669441) | Predicted to dock with TLR4/MD-2 complex nih.gov | Potential for direct effects on the central nervous system nih.gov |

| Estradiol-3-glucuronide | Estradiol | Predicted to dock with TLR4/MD-2 complex nih.gov | Potential neuroinflammatory activity independent of estrogen receptors nih.gov |

| Estradiol-17-glucuronide | Estradiol | Predicted to dock with TLR4/MD-2 complex nih.gov | Potential neuroinflammatory activity independent of estrogen receptors nih.gov |

Role of Gut Microbiota in Modulating Glucuronide Metabolism

The metabolic fate of this compound is intricately linked to the gut microbiome. After its formation in the liver and other tissues via UDP-glucuronosyltransferase (UGT) enzymes, the water-soluble glucuronide conjugate is transported into the bile and secreted into the gastrointestinal tract for elimination. cas.cznih.gov

Within the gut, a symbiotic relationship exists between the host and resident bacteria. nih.gov Gut microbes express a class of enzymes known as β-glucuronidases (GUS) that can cleave the glucuronic acid moiety from conjugated molecules. nih.govresearchgate.net This enzymatic action effectively reverses the host's detoxification process, releasing the parent steroid (in this case, 20beta-Cortolone) back into the gut lumen. researchgate.net

Interactions with Other Endogenous Metabolic Pathways

The formation of this compound does not occur in isolation but is part of the highly regulated and complex network of steroid biosynthesis and metabolism. researchgate.net All steroid hormones are derived from cholesterol through a shared pathway, meaning the levels and activity of one hormone can influence others. The production and clearance of cortisol are tightly controlled to maintain physiological homeostasis.

Phase I metabolism of cortisol involves enzymes from the cytochrome P450 family, such as CYP3A4, which modify its structure. This is followed by Phase II conjugation reactions, primarily glucuronidation and sulfation, which prepare the metabolites for excretion. nih.gov The pathway leading to this compound represents a key route for cortisol inactivation.

Novel Approaches in Steroid Metabolomics for Mechanistic Elucidation

The study of steroid metabolites like this compound has been revolutionized by advances in steroid metabolomics, which combines high-throughput analysis with powerful data interpretation. nih.gov

Historically, the gold standard for comprehensive urine steroid profiling was gas chromatography-mass spectrometry (GC-MS). nih.govendocrine-abstracts.org However, GC-MS is labor-intensive and requires a chemical derivatization step. Crucially, for the analysis of conjugated steroids, it necessitates an enzymatic hydrolysis step to cleave the glucuronide or sulfate (B86663) group before analysis. acs.org This indirect approach can be limited by incomplete hydrolysis, potentially underestimating certain conjugates and providing an incomplete picture of the metabolome. acs.org

Modern approaches have increasingly shifted to liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govendocrine-abstracts.org A major advantage of LC-MS/MS is its ability to analyze the intact glucuronide and sulfate conjugates directly from biological samples without prior hydrolysis. nih.govacs.orgwur.nl This direct analysis provides more accurate quantification and a more comprehensive profile of Phase II metabolites. acs.org The development of targeted LC-MS/MS methods allows for the simultaneous and sensitive quantification of a large panel of steroid glucuronides in urine. nih.gov Furthermore, untargeted and high-resolution mass spectrometry strategies enable the discovery of novel metabolites and the elucidation of previously unknown metabolic pathways, offering significant potential to uncover the precise biological roles of specific conjugates like this compound. nih.govacs.org

| Technique | Analysis of Conjugates | Sample Preparation | Throughput |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Indirect (requires enzymatic hydrolysis) endocrine-abstracts.orgacs.org | Complex (hydrolysis, extraction, derivatization) endocrine-abstracts.org | Lower |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct (measures intact conjugate) nih.govacs.orgwur.nl | Simpler (e.g., protein precipitation, solid phase extraction) nih.gov | Higher endocrine-abstracts.org |

Q & A

Q. How can advanced statistical models improve the interpretation of 20β-cortolone-3-glucuronide’s role in endocrine pathways?

- Methodological Answer : Apply machine learning (e.g., random forests) to identify non-linear relationships between 20β-cortolone-3-glucuronide levels and hormonal profiles (e.g., cortisol, aldosterone). Use pathway enrichment analysis (e.g., MetaboAnalyst) to map metabolite interactions within steroidogenesis networks. Validate hypotheses with in vitro adrenal cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.